molecular formula C13H20N2 B15216867 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine

1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B15216867
M. Wt: 204.31 g/mol
InChI Key: SAMHYROOKZENGZ-UHFFFAOYSA-N
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Description

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a methanamine group and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial Production Methods

Industrial production of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst, LiAlH4 in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)ethylamine: Has an ethylamine group instead of a methanamine group.

Uniqueness

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-10-3-4-13(11(2)7-10)15-6-5-12(8-14)9-15/h3-4,7,12H,5-6,8-9,14H2,1-2H3

InChI Key

SAMHYROOKZENGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(C2)CN)C

Origin of Product

United States

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